Benzyl Ethyl Oxalate (CAS 75406-29-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Benzyl Ethyl Oxalate (CAS 75406-29-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of benzyl ethyl oxalate (CAS 75406-29-0). As a versatile synthetic intermediate, this compound holds significant potential in organic synthesis and medicinal chemistry, particularly in the construction of complex molecular architectures and bioactive compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating key technical information, including spectroscopic data, synthetic protocols, and safety considerations. While experimental data for certain physical properties and spectroscopic analyses are not widely available in the public domain, this guide provides expected characteristics based on the compound's structure and data from closely related analogs.
Introduction
Benzyl ethyl oxalate is an organic compound characterized by the presence of both a benzyl and an ethyl ester group attached to an oxalate core. This unique structure imparts a useful combination of reactivity and stability, making it a valuable building block in various chemical transformations. The electrophilic nature of the oxalate carbonyl groups allows for facile reactions with a wide range of nucleophiles, enabling the introduction of the benzyloxycarbonyl and ethoxycarbonyl moieties into target molecules.
This guide aims to provide an in-depth understanding of benzyl ethyl oxalate, moving beyond basic catalog information to deliver actionable insights for laboratory applications. By detailing its synthesis, reactivity profile, and potential applications in the synthesis of pharmacologically relevant scaffolds, this document seeks to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in chemical synthesis. While some experimental data for benzyl ethyl oxalate is limited, the following sections provide a combination of known values and predicted characteristics based on its chemical structure and data from analogous compounds.
General and Physical Properties
| Property | Value | Source |
| CAS Number | 75406-29-0 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][3] |
| Molecular Weight | 208.21 g/mol | [1][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~180 °C (approx.) | [3] |
| Density | Data not available | |
| Refractive Index | Data not available | |
| Solubility | Soluble in organic solvents such as ethanol and ether. | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of chemical compounds. Although experimentally obtained spectra for benzyl ethyl oxalate are not widely published, the expected spectroscopic features can be predicted based on its molecular structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
The proton NMR spectrum of benzyl ethyl oxalate is expected to exhibit distinct signals corresponding to the ethyl and benzyl groups.
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Ethyl Group: A triplet at approximately 1.3-1.4 ppm (3H, -CH₃) and a quartet at approximately 4.3-4.4 ppm (2H, -OCH₂CH₃).
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Benzyl Group: A singlet at approximately 5.3-5.4 ppm (2H, -OCH₂Ph) and a multiplet in the aromatic region of approximately 7.3-7.5 ppm (5H, -C₆H₅).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the oxalate group, in addition to the signals for the ethyl and benzyl moieties.
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Ethyl Group: Signals around 14 ppm (-CH₃) and 63 ppm (-OCH₂CH₃).
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Benzyl Group: A signal around 68 ppm (-OCH₂Ph) and aromatic signals between 128-135 ppm.
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Oxalate Group: Two distinct carbonyl signals in the range of 157-160 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ester groups.
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C=O Stretch: A strong, sharp band in the region of 1740-1770 cm⁻¹.
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C-O Stretch: Strong bands in the 1100-1300 cm⁻¹ region.
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Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 208. Key fragmentation patterns would include the loss of the ethoxycarbonyl group (-COOC₂H₅), the benzyloxycarbonyl group (-COOCH₂C₆H₅), and the characteristic benzyl cation (m/z 91).
Synthesis and Chemical Reactivity
The synthesis of benzyl ethyl oxalate can be achieved through several established methods in organic chemistry. Its reactivity is primarily centered around the electrophilic nature of the oxalate carbonyl carbons.
Synthetic Methodologies
The most common and practical synthesis of benzyl ethyl oxalate involves the esterification of oxalic acid or its derivatives.
Caption: Key Reactions of Benzyl Ethyl Oxalate.
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Hydrolysis: Under acidic or basic conditions, benzyl ethyl oxalate can be hydrolyzed back to benzyl alcohol and ethyl oxalate or oxalic acid. *[3] Transesterification: Reaction with other alcohols in the presence of a catalyst can lead to the exchange of the ethyl or benzyl group. *[3] Nucleophilic Substitution: The electrophilic carbonyl centers readily react with a variety of nucleophiles, such as amines and hydrazines, to form amides and hydrazides, respectively. This reactivity is particularly useful in the synthesis of more complex molecules.
[3]### 4. Applications in Organic Synthesis and Drug Discovery
The synthetic utility of benzyl ethyl oxalate lies in its ability to serve as a versatile building block for a range of organic molecules, including those with potential biological activity.
Intermediate for Bioactive Molecules
Benzyl ethyl oxalate is a potential intermediate for the synthesis of various pharmacologically active compounds. F[3]or instance, its reaction with hydrazines can lead to the formation of hydrazide derivatives, which are important scaffolds in medicinal chemistry. The synthesis of ethyl oxalate benzylidinyl hydrazides has been reported to proceed in high yields in aqueous media, highlighting a green chemistry approach.
[3]A notable area of investigation is the use of oxalate ligands in the design of metal-based anticancer agents. Although not directly using benzyl ethyl oxalate, a study on novel platinum (II) complexes derived from N-benzyl-ethylenediamine and oxalate demonstrated significant cytotoxic activity against several cancer cell lines. T[1]his suggests that benzyl ethyl oxalate could be a valuable precursor for synthesizing similar metal complexes with tailored properties, where the benzyl and ethyl groups could be further functionalized to modulate solubility and biological activity.
Safety, Handling, and Storage
Toxicological Information
Oxalate esters are generally considered to be harmful if swallowed. The toxicity is primarily attributed to the oxalate anion, which can form insoluble calcium oxalate crystals in the body, potentially leading to kidney damage.
#### 5.2. Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of vapors.
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
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Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator with an organic vapor cartridge may be necessary.
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Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its potential toxicity, it should be treated as hazardous chemical waste.
Conclusion
Benzyl ethyl oxalate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined reactivity, centered on the electrophilic oxalate core, allows for its use in the construction of a variety of molecular frameworks. While there are gaps in the publicly available experimental data for some of its physical and spectroscopic properties, this guide provides a solid foundation of its known characteristics and predictable behavior. For researchers and drug development professionals, benzyl ethyl oxalate represents a useful tool for the synthesis of novel compounds, and further exploration of its applications is warranted.
References
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Hoffman Fine Chemicals. (n.d.). CAS 75406-29-0 | Benzyl ethyl oxalate. Retrieved from [Link]
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Gómez-Ruiz, S., Gascón, S., Pérez, S., Pérez-Redondo, C., Prieto, M. J., Moreno, V., ... & Pérez, J. M. (2010). Synthesis, characterization, and cytotoxic activity of novel platinum (II) complexes derived from n-benzyl-ethylenediamine and oxalate. Journal of Inorganic Biochemistry, 104(4), 438-445. [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2014). Oxalate esters (C1-C4): Human health tier II assessment. [Link]
